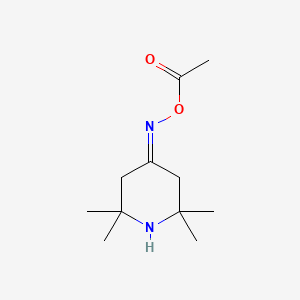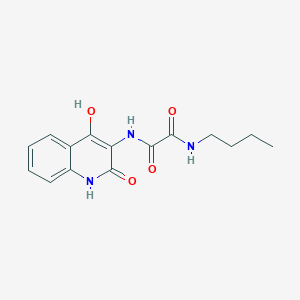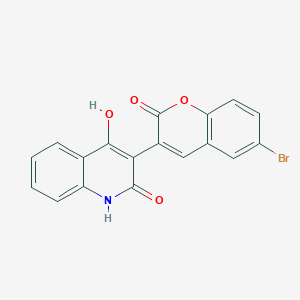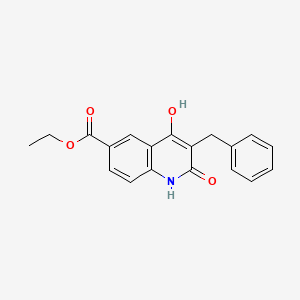
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate (EHMOC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EHMOC belongs to the class of quinolone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is not fully understood. However, it is believed that ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate exerts its biological activity through the inhibition of key enzymes and proteins involved in various cellular processes. For example, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.
Biochemical and Physiological Effects:
ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been found to exhibit significant antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant biological activity at low concentrations. However, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate research. One potential direction is to investigate its use as a fluorescent probe for the detection of metal ions. Another potential direction is to investigate its use as a potential therapeutic agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand the mechanism of action of ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate and to identify potential targets for its use in cancer therapy.
合成法
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate can be synthesized through a multistep reaction starting from commercially available 2,3-dimethylbenzoic acid. The synthesis involves the condensation of 2,3-dimethylbenzoic acid with ethyl acetoacetate, followed by cyclization and oxidation to yield ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. The purity of the compound can be improved through recrystallization and purification techniques.
科学的研究の応用
Ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. ethyl 4-hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
ethyl 4-hydroxy-3-methyl-2-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)11(15)7(2)12(16)14-10/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDLCOMYQAPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-3-methyl-2-oxo-, ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)




![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)

![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
